molecular formula C15H20N2O2 B2384504 1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2361656-25-7

1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No. B2384504
M. Wt: 260.337
InChI Key: XTOYPABXWZCTCE-UHFFFAOYSA-N
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Description

The compound is a derivative of chalcones, which are aromatic ketones that form the central core for a variety of important biological compounds . They play a significant role in many biological activities, such as antibacterial, antifungal, antitumor, and anti-inflammatory .


Synthesis Analysis

While specific synthesis information for this compound is not available, chalcones like this are often synthesized via Claisen-Schmidt condensation .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions, particularly those that involve the α,β-unsaturated carbonyl system .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(4-methoxyphenyl)prop-2-en-1-one, include a molecular weight of 162.18500, a density of 1.035g/cm3, a boiling point of 266.2ºC at 760 mmHg, and a flash point of 116.2ºC .

Future Directions

Chalcones have attracted much attention due to their wide range of pharmacological properties and significant applications . Future research may focus on exploring new synthesis methods, studying their mechanisms of action, and developing new chalcone-based drugs.

properties

IUPAC Name

1-[4-(2-methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-15(18)17-10-6-9-16(11-12-17)13-7-4-5-8-14(13)19-2/h3-5,7-8H,1,6,9-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOYPABXWZCTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one

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